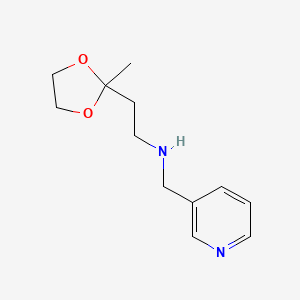
2-(2-methyl-1,3-dioxolan-2-yl)-N-(pyridin-3-ylmethyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methyl-1,3-dioxolan-2-yl)-N-(pyridin-3-ylmethyl)ethanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MDPyE or 2-Me-MDA and is a member of the amphetamine class of drugs.
作用機序
MDPyE acts as a monoamine releasing agent, primarily targeting dopamine, serotonin, and norepinephrine. It works by increasing the release of these neurotransmitters from their respective presynaptic neurons, leading to an increase in their concentrations in the synaptic cleft. This increase in neurotransmitter concentration leads to enhanced neurotransmission and subsequent physiological effects.
Biochemical and Physiological Effects:
MDPyE has been shown to have various biochemical and physiological effects, including increased locomotor activity, hyperthermia, and altered mood and cognition. The increased release of dopamine and serotonin leads to enhanced reward and mood effects, while the increased release of norepinephrine leads to increased arousal and alertness.
実験室実験の利点と制限
MDPyE has several advantages and limitations for lab experiments. One advantage is its potency, which allows for the use of smaller doses in experiments. However, its potential for abuse and the lack of long-term safety data are significant limitations. Additionally, the effects of MDPyE on different neurotransmitter systems can make it challenging to interpret results from experiments.
将来の方向性
MDPyE has several potential future directions for scientific research. One area of interest is the development of MDPyE analogs with improved therapeutic efficacy and reduced abuse potential. Another area of interest is the use of MDPyE as a tool to study the role of monoamine neurotransmitters in the brain and their potential therapeutic applications. Finally, the potential applications of MDPyE in forensic science and its detection in biological samples warrant further investigation.
Conclusion:
In conclusion, MDPyE is a chemical compound with significant potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of MDPyE and its analogs in various fields.
合成法
The synthesis method of MDPyE involves the reaction of 2-methyl-1,3-dioxolane-2-carboxylic acid with pyridine-3-carboxaldehyde in the presence of ammonium acetate and acetic anhydride. This reaction leads to the formation of the intermediate, which is then reduced using sodium borohydride to yield the final product, MDPyE.
科学的研究の応用
MDPyE has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and forensic science. In medicinal chemistry, MDPyE has been shown to have potential therapeutic effects on various neurological disorders, including depression, anxiety, and Parkinson's disease. In neuroscience, MDPyE has been used as a tool to study the role of monoamine neurotransmitters in the brain. In forensic science, MDPyE has been identified as a designer drug, and its detection in biological samples has been used as evidence in criminal investigations.
特性
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)-N-(pyridin-3-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(15-7-8-16-12)4-6-14-10-11-3-2-5-13-9-11/h2-3,5,9,14H,4,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFTYGGXSWRYHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCNCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1,3-dioxolan-2-yl)-N-(pyridin-3-ylmethyl)ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid](/img/structure/B6631750.png)
![5-[(1-Pyridin-4-ylethylamino)methyl]furan-3-carboxylic acid](/img/structure/B6631751.png)
![5-[[(2-Methylthiolan-2-yl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631755.png)
![5-[[1-(5-Chlorothiophen-2-yl)ethylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631762.png)

![6-N-[2-(oxolan-2-yl)ethyl]-7H-purine-2,6-diamine](/img/structure/B6631775.png)
![6-N-[2-(cyclohexen-1-yl)ethyl]-7H-purine-2,6-diamine](/img/structure/B6631781.png)
![5-[(1-Methoxy-2-methylpropan-2-yl)carbamoyl]furan-3-carboxylic acid](/img/structure/B6631784.png)
![6-N-[(4-bromothiophen-2-yl)methyl]-7H-purine-2,6-diamine](/img/structure/B6631789.png)


![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B6631802.png)
![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(5-methylfuran-2-yl)methyl]ethanamine](/img/structure/B6631810.png)